[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
Description
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino acid derivative
Properties
CAS No. |
841282-23-3 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-12(17(20)19-10-15-6-4-8-22-15)24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
InChI Key |
MCIPCXBCJGJUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC(=O)C2=CC3=CC=CC=C3OC2 |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of acetylcoumarin derivatives with 2-cyano-N-(furan-2-ylmethyl) acetamide in the presence of piperidine under reflux conditions . This reaction yields the corresponding pyrano[3,4-c]chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted amino and chromene derivatives.
Scientific Research Applications
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The exact mechanism of action for 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan and chromene moieties may play a role in binding to biological targets, while the amino acid derivative may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate
- N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide
Uniqueness
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a furan ring, chromene moiety, and amino acid derivative. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
The compound [1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate is a derivative of chromene that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furan derivatives with chromene carboxylic acids. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to furan and chromene. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 0.1 mg/L to 1.0 mg/L depending on the pathogen .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (mg/L) |
|---|---|---|
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) | E. coli | <0.1 |
| S. aureus | <1.0 | |
| Salmonella typhi | <0.1 | |
| Bacillus subtilis | No activity |
The findings suggest that similar furan derivatives may exhibit comparable antimicrobial effects, warranting further investigation into their mechanisms of action.
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of compounds containing furan and chromene moieties. For example, certain derivatives showed significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with cell viability percentages dropping below 40% at optimal concentrations .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| Carbamothioyl-furan derivatives | HepG2 | 35.01 |
| MCF-7 | 41.81 | |
| Huh-7 | 45.09 |
These results indicate that modifications in the structure of these compounds can enhance their anticancer efficacy.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many furan derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Induction of Apoptosis : Compounds have shown potential in triggering programmed cell death in cancer cells, thereby reducing tumor growth.
- Disruption of Membrane Integrity : Antimicrobial effects may result from the disruption of bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
